molecular formula C12H22O2 B13780264 cis-1-(4-Ethylcyclohexyl)ethyl acetate CAS No. 63573-94-4

cis-1-(4-Ethylcyclohexyl)ethyl acetate

Cat. No.: B13780264
CAS No.: 63573-94-4
M. Wt: 198.30 g/mol
InChI Key: APEMNGQHJIUHFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of cis-1-(4-Ethylcyclohexyl)ethyl acetate typically involves the esterification of cis-1-(4-ethylcyclohexyl)ethanol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Chemistry:

cis-1-(4-Ethylcyclohexyl)ethyl acetate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemicals .

Biology:

In biological research, this compound is used to study the effects of ester compounds on cellular processes. It serves as a model compound to investigate the metabolism and enzymatic breakdown of esters in living organisms .

Medicine:

Its structural features can be modified to create new pharmacologically active compounds .

Industry:

In the industrial sector, this compound is used as a fragrance ingredient in perfumes and personal care products. Its pleasant odor makes it a popular choice for enhancing the scent of various consumer goods .

Mechanism of Action

The mechanism of action of cis-1-(4-Ethylcyclohexyl)ethyl acetate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to produce the corresponding alcohol and acetic acid . These metabolites can then participate in various biochemical pathways, influencing cellular functions and processes.

Comparison with Similar Compounds

  • cis-1-(4-Methylcyclohexyl)ethyl acetate
  • trans-1-(4-Ethylcyclohexyl)ethyl acetate
  • cis-4-Isopropyl-1-methylcyclohexyl acetate
  • trans-4-Isopropyl-1-methylcyclohexyl acetate

Comparison:

cis-1-(4-Ethylcyclohexyl)ethyl acetate is unique due to the specific positioning of its ethyl groups on the cyclohexyl ring. This structural feature imparts distinct chemical and physical properties compared to its analogs. For instance, the presence of the ethyl group at the 4-position can influence the compound’s reactivity and interaction with other molecules.

Properties

CAS No.

63573-94-4

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

1-(4-ethylcyclohexyl)ethyl acetate

InChI

InChI=1S/C12H22O2/c1-4-11-5-7-12(8-6-11)9(2)14-10(3)13/h9,11-12H,4-8H2,1-3H3

InChI Key

APEMNGQHJIUHFD-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C(C)OC(=O)C

Origin of Product

United States

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